2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol
Overview
Description
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is an organic compound belonging to the benzofuran family This compound is characterized by a benzofuran ring structure with a thiol group at the 5-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,2-dimethyl-2,3-dihydrobenzofuran as a starting material, which undergoes thiolation at the 5-position. The reaction conditions often involve the use of thiolating agents such as thiourea or hydrogen sulfide in the presence of catalysts like silver(I) complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. This interaction can modulate enzymatic activities, signaling pathways, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in fields requiring specific thiol-based interactions .
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-10(2)6-7-5-8(12)3-4-9(7)11-10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLATURXVNARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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